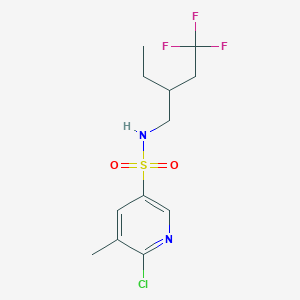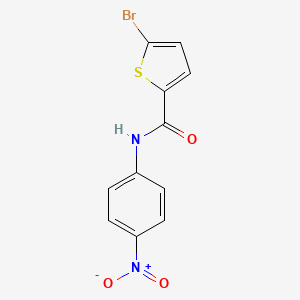
6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamide, also known as Sulfasalazine, is a sulfonamide derivative that has been used as an anti-inflammatory agent in the treatment of various diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The compound has been widely studied due to its unique chemical structure and potential therapeutic effects.
Mécanisme D'action
6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee acts by inhibiting the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. This leads to a decrease in the production of pro-inflammatory cytokines and immune cell activity, resulting in an anti-inflammatory and immunomodulatory effect.
Biochemical and Physiological Effects:
6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee has been shown to have a number of biochemical and physiological effects. It can cause a decrease in the production of pro-inflammatory cytokines, reduce the activity of immune cells, and induce apoptosis in cancer cells. The compound has also been shown to have antioxidant properties, and can scavenge free radicals and protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. The compound is also stable and easy to handle, and has a well-established mechanism of action. However, there are also limitations to its use. 6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee can have off-target effects, and its efficacy can vary depending on the disease and the individual patient. Additionally, the compound can have side effects such as gastrointestinal disturbances and skin rashes.
Orientations Futures
There are a number of future directions for research on 6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee. One area of interest is the development of new analogs and derivatives of the compound, with improved efficacy and reduced side effects. Another area of research is the investigation of the compound's potential as a chemotherapeutic agent in the treatment of cancer. Additionally, there is a need for further studies on the mechanism of action and biochemical effects of 6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee, as well as its potential use in the treatment of other diseases such as multiple sclerosis and Alzheimer's disease.
In conclusion, 6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee is a sulfonamide derivative that has been extensively studied for its anti-inflammatory and immunomodulatory effects. The compound has a well-established mechanism of action, and has been used in the treatment of various diseases. While there are limitations to its use, 6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee has a number of advantages for use in lab experiments, and there are a number of future directions for research on the compound.
Méthodes De Synthèse
The synthesis of 6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee involves the reaction of 5-methylpyridine-3-sulfonyl chloride with 2-ethyl-4,4,4-trifluorobutylamine in the presence of a base such as triethylamine. The resulting product is then reacted with sodium hydroxide and 6-chloro-1-hydroxybenzotriazole to form 6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee.
Applications De Recherche Scientifique
6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee has been extensively studied for its anti-inflammatory and immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, and reduce the activity of immune cells such as T-cells and B-cells. The compound has also been investigated for its potential as a chemotherapeutic agent in the treatment of cancer, due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
6-chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClF3N2O2S/c1-3-9(5-12(14,15)16)6-18-21(19,20)10-4-8(2)11(13)17-7-10/h4,7,9,18H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIYDEOKOPHFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)(F)F)CNS(=O)(=O)C1=CN=C(C(=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl-1-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2732468.png)
![Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate](/img/structure/B2732470.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2732471.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2732472.png)
![(Z)-methyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2732475.png)
![2-Indol-1-yl-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2732477.png)
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide](/img/structure/B2732479.png)

![1-(3-fluorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2732482.png)
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2732484.png)
![3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2732487.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2732488.png)
![3,4-difluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2732490.png)